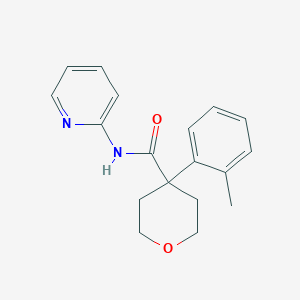
(E)-1-(2-ethylpiperidin-1-yl)-3-(1-methylpyrazol-4-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(2-ethylpiperidin-1-yl)-3-(1-methylpyrazol-4-yl)prop-2-en-1-one, also known as EPMP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. EPMP is a synthetic compound that was first synthesized in 2010 and has since been studied for its potential use in scientific research.
Mechanism of Action
(E)-1-(2-ethylpiperidin-1-yl)-3-(1-methylpyrazol-4-yl)prop-2-en-1-one acts as a selective sigma-1 receptor agonist, which modulates the function of this receptor in the nervous system. The sigma-1 receptor is involved in various physiological and pathological processes, including pain perception, memory, and neuroprotection. (E)-1-(2-ethylpiperidin-1-yl)-3-(1-methylpyrazol-4-yl)prop-2-en-1-one has been shown to enhance the activity of the sigma-1 receptor, which can lead to a range of effects in the nervous system.
Biochemical and Physiological Effects:
(E)-1-(2-ethylpiperidin-1-yl)-3-(1-methylpyrazol-4-yl)prop-2-en-1-one has been shown to have a range of effects on the nervous system, including modulation of pain perception, improvement of memory function, and neuroprotection. It has also been shown to have anti-inflammatory and anti-oxidative effects, which may be beneficial in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
(E)-1-(2-ethylpiperidin-1-yl)-3-(1-methylpyrazol-4-yl)prop-2-en-1-one has several advantages for use in scientific research, including its high affinity for the sigma-1 receptor, its selectivity for this receptor, and its ability to cross the blood-brain barrier. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on (E)-1-(2-ethylpiperidin-1-yl)-3-(1-methylpyrazol-4-yl)prop-2-en-1-one, including the development of new drugs for the treatment of neurological disorders, the investigation of its potential use in the treatment of inflammatory and oxidative stress-related diseases, and the exploration of its potential use in drug discovery and development. Further research is needed to fully understand the mechanism of action of (E)-1-(2-ethylpiperidin-1-yl)-3-(1-methylpyrazol-4-yl)prop-2-en-1-one and its potential applications in various fields of research.
Synthesis Methods
The synthesis of (E)-1-(2-ethylpiperidin-1-yl)-3-(1-methylpyrazol-4-yl)prop-2-en-1-one involves a multi-step process that begins with the reaction of 2-ethylpiperidine with acetylacetone to form 1-(2-ethylpiperidin-1-yl)butane-1,3-dione. This intermediate is then reacted with 4-methyl-1H-pyrazole-3-carbaldehyde to form (E)-1-(2-ethylpiperidin-1-yl)-3-(1-methylpyrazol-4-yl)prop-2-en-1-one.
Scientific Research Applications
(E)-1-(2-ethylpiperidin-1-yl)-3-(1-methylpyrazol-4-yl)prop-2-en-1-one has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to have a high affinity for the sigma-1 receptor, which is involved in various physiological and pathological processes. (E)-1-(2-ethylpiperidin-1-yl)-3-(1-methylpyrazol-4-yl)prop-2-en-1-one has been used as a tool to study the role of sigma-1 receptors in the nervous system and has shown promise in the development of new drugs for the treatment of neurological disorders.
properties
IUPAC Name |
(E)-1-(2-ethylpiperidin-1-yl)-3-(1-methylpyrazol-4-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-3-13-6-4-5-9-17(13)14(18)8-7-12-10-15-16(2)11-12/h7-8,10-11,13H,3-6,9H2,1-2H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEBGSNFRRBULCL-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C=CC2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1CCCCN1C(=O)/C=C/C2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(2-ethylpiperidin-1-yl)-3-(1-methylpyrazol-4-yl)prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(5-methylthiophen-2-yl)ethyl]oxane-4-carboxamide](/img/structure/B7544801.png)
![3-(Benzo[b]thiophen-3-yl)-5,6-dihydroimidazo[2,1-b]thiazole](/img/structure/B7544807.png)




![2-[(3-Oxo-5,6,7,8-tetrahydrocinnolin-2-yl)methyl]benzonitrile](/img/structure/B7544839.png)
![3-[(2-Methyl-1,3-thiazol-5-yl)methyl]-5-thiophen-2-yl-1,3,4-oxadiazol-2-one](/img/structure/B7544846.png)
![(5E)-3-(furan-2-ylmethyl)-5-[(4-prop-2-ynoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B7544850.png)


![N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-1-pyrazolo[1,5-a]pyrimidin-6-ylmethanamine](/img/structure/B7544872.png)